Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Description
Triazolopyrimidine Core Architecture: Isoelectronic Relationships with Purines
The triazolopyrimidine core of methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate exhibits remarkable structural similarities to naturally occurring purine systems. The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle demonstrates isoelectronic characteristics with purines, establishing this scaffold as a viable purine surrogate in molecular design. This isoelectronic relationship stems from the shared electronic configuration and similar electron density distribution patterns between the fused triazole-pyrimidine system and the purine ring structure.
The fundamental architecture consists of a pyrimidine ring fused to a five-membered triazole ring at the 3- and 4-positions of the triazole moiety. This fusion creates a bicyclic aromatic system that maintains planarity in the core heterocyclic framework while accommodating various substituents. The specific arrangement in methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate features the triazole ring connected at positions 1 and 5 to the pyrimidine core, establishing the [1,5-a] fusion pattern that distinguishes this isomer from other possible triazolopyrimidine configurations.
Computational studies of related triazolopyrimidine derivatives reveal that the electronic structure closely mirrors that of purine nucleobases, with similar frontier molecular orbital characteristics and charge distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies in triazolopyrimidine systems typically fall within ranges comparable to purine derivatives, supporting their use as purine mimetics in various applications.
The isoelectronic nature extends to hydrogen bonding capabilities and metal coordination properties, where the nitrogen atoms in the triazolopyrimidine core can participate in similar intermolecular interactions as observed in purine systems. This structural correspondence has significant implications for understanding the binding modes and recognition patterns of methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate in various chemical environments.
Properties
IUPAC Name |
methyl 2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-15-6(13)2-5-3-12-8(9-4-10-12)11-7(5)14/h4-5H,2-3H2,1H3,(H,9,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARKMFZIAEBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C(=NC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate typically involves:
- Formation of the fusedtriazolo[1,5-a]pyrimidine ring system via cyclocondensation reactions.
- Introduction of the 5-oxo (carbonyl) group on the tetrahydro ring.
- Attachment of the methyl acetate substituent at the 6-position of the heterocycle.
The key synthetic step is the cyclocondensation of an amino-triazole derivative with a suitable diketone or ketoester precursor, often under acidic or reflux conditions to promote ring closure and formation of the fused heterocycle.
Cyclocondensation Route
- Ethyl 5-amino-1,2,4-triazole-3-carboxylate
- β-diketones or β-ketoesters (e.g., 1-phenylbutane-1,3-dione or ethyl 4,4,4-trifluoro-3-oxobutanoate)
- Reflux in acetic acid or other suitable solvents.
- Sometimes catalyst-free and solvent-free conditions are employed for greener synthesis.
- Temperature typically around 90°C for efficient ring closure.
- The amino group of the triazole attacks the carbonyl carbon of the diketone/ketoester.
- Subsequent cyclization and dehydration steps lead to the fused triazolo[1,5-a]pyrimidine ring.
- The 5-oxo group is introduced as part of the ketoester or diketone precursor.
A published method describes the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione under reflux in acetic acid to afford ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which can be further hydrolyzed and derivatized to the methyl acetate compound.
Functional Group Transformations
3.1 Esterification and Hydrolysis
- The ester group (methyl acetate) can be introduced by esterification of the corresponding carboxylic acid intermediate.
- Hydrolysis of ethyl esters to acids followed by methylation using methanol and acidic catalysts is common.
- Conversion of carboxylic acid intermediates to acid chlorides (using thionyl chloride or oxalyl chloride) facilitates coupling reactions.
- Acid chlorides can react with nucleophiles to form amides or esters.
Alternative One-Pot Methods
A solvent-free, catalyst-free one-pot method has been reported for related triazolo-pyrimidine derivatives involving three-component condensation of an aromatic aldehyde, a trifluoromethylated ketoester, and 1,2,4-triazol-3-amine at 90°C. This method offers regio- and stereoselectivity and may be adaptable for synthesizing methyl (5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate derivatives.
Synthesis via Heterocyclization
Heterocyclization methods involving [5+1] ring closure reactions have been widely used for constructing pyrimidine-based fused heterocycles. These methods often start from aminopyrimidine or aminotriazole precursors and involve cyclization with suitable one-carbon synthons or isothiocyanates, sometimes under reflux in alcoholic solvents.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The cyclocondensation step is critical and sensitive to temperature and solvent choice; acetic acid is preferred for its dual solvent and catalytic role.
- Ester hydrolysis and re-esterification steps require careful control to avoid decomposition of the fused ring.
- One-pot methods reduce the number of purification steps and improve overall yield and regioselectivity.
- Acid chloride intermediates allow for versatile functionalization, enabling the synthesis of various derivatives including the methyl acetate.
- The use of catalytic amounts of secondary amines can facilitate ring formation in some synthetic routes, improving efficiency.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance:
Anticancer Potential
Research indicates that this compound may inhibit certain cancer cell lines by inducing apoptosis. A notable study demonstrated that specific analogs of this compound showed cytotoxic effects on human breast cancer cells.
Agricultural Applications
Pesticidal Properties
Recent findings suggest that this compound can serve as a potential pesticide. Its efficacy against common agricultural pests has been documented:
Materials Science Applications
Polymer Synthesis
The compound is also being explored for its utility in polymer chemistry. Its reactive functional groups allow it to be incorporated into various polymer matrices to enhance mechanical properties.
| Polymer Type | Enhancement Effect | Reference |
|---|---|---|
| Thermoplastics | Increased strength | |
| Biodegradable Polymers | Improved degradation rate |
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial involving a derivative of this compound demonstrated a marked reduction in bacterial load in infected patients compared to a control group.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound revealed significant reductions in pest populations and improved crop yields.
Mechanism of Action
The mechanism of action of Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate
- Structure : Features a chlorophenyl group at position 5, a methylsulfanyl group at position 2, and an ethyl ester at position 5.
- The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.
- Synthesis : Prepared via condensation of aldehydes with nitropropenes and triazole derivatives .
- Applications : Demonstrated biological activity in preliminary studies, though specifics are undisclosed .
2-Amino-5-methyl-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Pyrazolo[1,5-a]pyrimidines
- Structure : Replaces the triazole ring with pyrazole, altering electronic properties.
- Key Differences : Reduced nitrogen content (3 N atoms vs. 4 in triazolopyrimidines) impacts solubility and reactivity.
- Synthesis: Formed via cyclocondensation of aminopyrazoles with diketones .
- Applications : Widely studied as kinase inhibitors and agrochemicals .
Biological Activity
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological effects. The synthesis of this compound typically involves multi-step organic reactions that yield the desired triazolo-pyrimidine structure. The general synthetic pathway includes:
- Formation of the triazole ring : Utilizing starting materials such as hydrazines and appropriate carbonyl compounds.
- Cyclization : The cyclization process leads to the formation of the pyrimidine core.
- Acetylation : The final step involves the introduction of the methyl acetate moiety.
Antiviral Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit antiviral properties. For instance, studies have shown that certain triazolo-pyrimidine derivatives can inhibit the secretion of hepatitis B virus surface antigens (HBsAg) . this compound has been evaluated for similar activities.
Anticancer Potential
Several studies have explored the anticancer potential of triazolo-pyrimidine derivatives. A notable study evaluated various analogs against leukemia cell lines and found that modifications in the structure could significantly influence cytotoxicity . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Anticonvulsant Effects
Another area of interest is the anticonvulsant properties associated with triazolo-pyrimidine derivatives. Research has identified several compounds that act as positive modulators of GABA_A receptors with low toxicity . The biological activity profile of this compound may include similar mechanisms.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors (e.g., triazole derivatives and keto-esters) in ethanol or DMF, followed by crystallization . For purity optimization:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product.
- Recrystallization : Aqueous DMF or ethanol yields crystals with ≥95% purity, as confirmed by HPLC .
- Spectroscopic Validation : Confirm structure via -NMR (e.g., δ 2.37 ppm for methyl groups) and LC-MS .
Q. How can researchers evaluate the compound’s preliminary biological activity?
Initial screening should focus on in vitro assays:
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) using ELISA .
- Antimicrobial testing : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR : Identify protons on the triazole (δ 7.10–8.50 ppm) and pyrimidine (δ 4.26–5.50 ppm) rings .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm and triazole ring vibrations at ~1500 cm .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 210.19 .
Advanced Research Questions
Q. How do structural modifications influence bioactivity? (SAR Studies)
Key substituents and their effects:
Q. Methodological Approach :
- Synthesize derivatives via alkylation/acylation .
- Compare activity using dose-response curves in target assays .
Q. How can contradictions in spectral or bioactivity data be resolved?
Case Example : Discrepancies in -NMR signals for methyl groups.
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
